4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate
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Overview
Description
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate is a complex organic compound that features a pyrimidine ring substituted with a thienyl group and a phenyl group, which is further linked to a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, influencing their activity. The thienyl group may enhance binding affinity through π-π interactions, while the cyclohexylcarbamate moiety can provide additional hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar chemical properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are known for their biological activity.
Uniqueness
4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate is unique due to its combination of a thienyl group, pyrimidine ring, and cyclohexylcarbamate moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(23-16-5-2-1-3-6-16)26-17-10-8-15(9-11-17)20-22-13-12-18(24-20)19-7-4-14-27-19/h4,7-14,16H,1-3,5-6H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBSZPDPNKUREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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